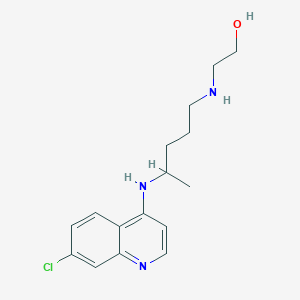

Cletoquine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863361 | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-15-1 | |

| Record name | (±)-Desethylhydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cletoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLETOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloroquine's Disruption of Autophagy: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroquine, a long-established antimalarial and anti-inflammatory drug, has garnered significant attention for its potent inhibition of autophagy, a fundamental cellular recycling process. This guide provides an in-depth technical overview of the molecular mechanisms underpinning chloroquine's impact on autophagy. While historically attributed to the elevation of lysosomal pH, recent evidence elucidates a more complex mechanism centered on the impairment of autophagosome-lysosome fusion. This document details the core mechanisms, presents quantitative data from key studies, outlines experimental protocols for investigating chloroquine's effects, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: Beyond Lysosomal pH Elevation

Chloroquine is a weak base that readily crosses cellular membranes and accumulates in acidic organelles, most notably lysosomes.[1] This lysosomotropic property is central to its function.[1]

The Classical View: Lysosomal pH Neutralization

The traditional model of chloroquine's action posited that its accumulation within lysosomes raises the luminal pH.[2][3] This increase in pH was thought to inhibit the activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo.[4]

The Contemporary Understanding: Impairment of Autophagosome-Lysosome Fusion

While chloroquine does increase lysosomal pH, a growing body of evidence suggests that its primary mechanism for inhibiting autophagic flux is the impairment of the fusion between autophagosomes and lysosomes.[5][6][7][8] This blockade prevents the delivery of autophagic cargo to the lysosome for degradation, leading to an accumulation of autophagosomes within the cell.[7][9][10] Studies have shown that chloroquine's effect on fusion is a more prominent and direct cause of autophagy inhibition than the indirect consequence of enzyme inactivation due to pH changes.[5][6]

Disruption of the Golgi and Endolysosomal Systems

Chloroquine's impact extends beyond the lysosome. It induces a significant disorganization of the Golgi apparatus and the broader endolysosomal system.[5][8] This disruption of organellar trafficking and morphology is thought to contribute to the impaired fusion of autophagosomes with lysosomes.[6] The effects on the Golgi can also alter the processing and trafficking of lysosomal enzymes.[3]

Quantitative Data on Chloroquine's Effects

The following tables summarize quantitative data from various studies investigating the effects of chloroquine on autophagy.

Table 1: Effective Concentrations of Chloroquine for Autophagy Inhibition

| Cell Line/Model | Concentration | Observed Effect | Reference |

| Human Microvascular Endothelial Cells (HMEC-1) | 10-30 µM | Increased LC3-positive structures | [7] |

| Glioblastoma Cells (LN229 and U373) | 5 µM | Minimal toxicity, effective autophagy inhibition | [11] |

| Oral Squamous Cell Carcinoma (SCC25 and CAL27) | 10 µM | Dose-dependent increase in LC3-II accumulation | [12] |

| HL-1 Cardiac Myocytes | 3 µM | Optimal for blocking autophagosome-lysosome fusion | [13] |

| In vivo (Mice) | 60 mg/kg (HCQ) | In vivo autophagy inhibition | [4] |

Table 2: Quantitative Analysis of Autophagy Markers Following Chloroquine Treatment

| Cell Line | Treatment | Fold Change in LC3-II | Fold Change in p62/SQSTM1 | Reference |

| EC109 Esophageal Carcinoma | Chloroquine | Markedly enhanced | Upregulated | [14] |

| PC3 Prostate Cancer | Chloroquine (CQ) | Dose-dependent increase | Not specified | [15] |

| A549 Lung Cancer | 10 µg/mL CQ | Accumulation of LC3-II | Accumulation | [16] |

| Glioblastoma Cells | Sorafenib + Chloroquine | Further increased LC3-II conversion | Increased p62 protein level | [12] |

Signaling Pathways Affected by Chloroquine

The Autophagic Pathway

Chloroquine acts at a late stage of the autophagic pathway, downstream of autophagosome formation. By preventing the fusion of autophagosomes with lysosomes, it leads to the accumulation of the former.

Caption: Chloroquine primarily inhibits autophagy by blocking autophagosome-lysosome fusion.

Impact on mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a key negative regulator of autophagy. While mTOR inhibitors induce autophagy, chloroquine's effect on mTOR signaling is more complex. Some studies suggest that the accumulation of autophagosomes and lysosomal dysfunction caused by chloroquine can, in turn, affect mTORC1 activity, creating a feedback loop.[17][18]

Caption: Chloroquine-induced lysosomal dysfunction can modulate mTORC1 signaling.

Experimental Protocols

Autophagic Flux Assay Using Chloroquine

This assay is crucial for determining whether an increase in autophagosome markers is due to increased formation or a block in degradation.

Principle: Cells are treated with an autophagy-inducing stimulus in the presence or absence of chloroquine. A greater accumulation of LC3-II in the presence of chloroquine indicates an increase in autophagic flux.

Methodology:

-

Seed cells to be 60-80% confluent at the time of the experiment.

-

Treat cells with four conditions:

-

Untreated control.

-

Autophagy-inducing stimulus (e.g., starvation, rapamycin).

-

Chloroquine alone (e.g., 50 µM for 2-4 hours).

-

Autophagy-inducing stimulus + Chloroquine (added for the last 2-4 hours of the stimulus treatment).

-

-

Lyse the cells and perform Western blot analysis for LC3 and a loading control (e.g., GAPDH or β-actin).

-

Quantify the LC3-II band intensity and normalize to the loading control.

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without chloroquine.

Caption: Workflow for measuring autophagic flux using chloroquine.

Immunofluorescence for LC3 Puncta and Lysosome Colocalization

This method visualizes the accumulation of autophagosomes and their proximity to lysosomes.

Methodology:

-

Grow cells on coverslips.

-

Treat cells with chloroquine as desired.

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize cells (e.g., with 0.1% Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against LC3 and a lysosomal marker (e.g., LAMP1).

-

Incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount coverslips and image using a confocal microscope.

-

Analyze the number and size of LC3 puncta and the degree of colocalization between LC3 and LAMP1 signals.

Tandem Fluorescent-Tagged LC3 (tfLC3) Assay

This assay provides a more direct measure of autophagosome-lysosome fusion.[19]

Principle: Cells are transfected with a plasmid encoding LC3 tagged with both a pH-sensitive fluorescent protein (e.g., GFP) and a pH-stable fluorescent protein (e.g., mCherry or RFP). In the neutral pH of the autophagosome, both proteins fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the GFP signal is quenched, and only the mCherry/RFP signal remains (red puncta).

Methodology:

-

Transfect cells with the tfLC3 plasmid and allow for expression.

-

Treat cells with chloroquine.

-

Image live or fixed cells using fluorescence microscopy.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta. An accumulation of yellow puncta with chloroquine treatment indicates a block in fusion.

Caption: Principle of the tandem fluorescent LC3 assay for monitoring autophagic flux.

Conclusion and Future Directions

Chloroquine remains a widely used and important tool for studying autophagy. Its mechanism of action, now understood to primarily involve the inhibition of autophagosome-lysosome fusion, is more nuanced than previously appreciated. The disruption of the Golgi and endolysosomal systems highlights the pleiotropic effects of this drug. For researchers in autophagy and drug development, a thorough understanding of these mechanisms is critical for the accurate interpretation of experimental results and for the rational design of therapeutic strategies that target this fundamental cellular process. Future research should continue to dissect the precise molecular players involved in chloroquine-mediated fusion inhibition and further explore its interplay with other cellular signaling networks.

References

- 1. The clinical value of using chloroquine or hydroxychloroquine as autophagy inhibitors in the treatment of cancers: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Janus sword actions of chloroquine and hydroxychloroquine against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroquine affects prolactin secretion and Golgi morphology in the mammotroph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]

- 7. mdpi.com [mdpi.com]

- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effect of the lysosomotropic agent chloroquine on mTORC1 activation and protein synthesis in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. proteolysis.jp [proteolysis.jp]

The Lysosomotropic Effect of Chloroquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a 4-aminoquinoline derivative, is a well-established lysosomotropic agent with a profound impact on cellular homeostasis. Its ability to accumulate within lysosomes and alter their function has made it a valuable tool in cell biology research and a therapeutic agent for various diseases, including malaria and certain autoimmune disorders. This technical guide provides a comprehensive overview of the core mechanisms underlying the lysosomotropic effect of Chloroquine, its consequences on lysosomal and cellular physiology, and detailed protocols for its study. We delve into the physicochemical properties of Chloroquine that drive its lysosomal accumulation, the subsequent elevation of lysosomal pH, and the inhibition of lysosomal enzymes. Furthermore, this guide explores the intricate signaling pathways affected by Chloroquine's lysosomotropic action, most notably the autophagy pathway. Quantitative data on these effects are summarized, and detailed experimental methodologies are provided to facilitate further research in this area.

The Physicochemical Basis of Chloroquine's Lysosomotropism

Chloroquine is a diprotic weak base with pKa values of 8.1 and 10.2.[1] This characteristic is central to its lysosomotropic properties. In the relatively neutral pH of the cytoplasm (around 7.4), a significant portion of Chloroquine exists in its unprotonated, lipid-soluble form. This allows it to freely diffuse across cellular and organellar membranes, including the lysosomal membrane.

Once inside the acidic environment of the lysosome (pH 4.5-5.0), the higher concentration of protons leads to the protonation of Chloroquine's nitrogen atoms. The resulting protonated form is charged and significantly less membrane-permeable, effectively trapping it within the lysosome.[2] This process, known as "ion trapping," leads to a substantial accumulation of Chloroquine within the lysosome, with concentrations reaching several hundred times that of the extracellular medium.

Core Mechanisms of the Lysosomotropic Effect

The primary consequence of Chloroquine's accumulation in the lysosome is the neutralization of the acidic luminal pH. By acting as a proton sink, Chloroquine elevates the lysosomal pH, a critical factor that underpins its multifaceted effects on cellular function.

Elevation of Lysosomal pH

The influx and subsequent protonation of Chloroquine lead to a significant increase in the lysosomal pH. While the exact magnitude of this change can vary depending on the cell type, Chloroquine concentration, and duration of treatment, studies have consistently demonstrated this alkalinizing effect. For instance, in vivo administration of Chloroquine to rats resulted in an increase in hepatocyte lysosomal pH within one hour.[3]

Inhibition of Lysosomal Enzymes

The acidic environment of the lysosome is crucial for the optimal activity of its resident hydrolases, such as cathepsins, which have acidic pH optima. The Chloroquine-induced increase in lysosomal pH leads to the inhibition of these enzymes.[4] This impairment of enzymatic activity disrupts the primary function of the lysosome: the degradation of macromolecules. Chronic treatment with Chloroquine in animal models has been shown to increase the overall activity of several lysosomal enzymes in the liver and brain, likely as a compensatory response to the initial inhibition.[5] However, in vitro, Chloroquine directly reduces the activity of enzymes like α-fucosidase and β-hexosaminidase.[5]

Impairment of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes to form autolysosomes. Chloroquine is a well-known inhibitor of autophagy, primarily at the final step of this pathway. The elevation of lysosomal pH and inhibition of lysosomal hydrolases prevent the efficient degradation of the autophagosomal cargo.[6] Furthermore, there is evidence to suggest that Chloroquine can impair the fusion of autophagosomes with lysosomes.[7] This blockade of autophagic flux leads to the accumulation of autophagosomes within the cell, a hallmark of Chloroquine treatment.

Data Presentation

Quantitative Impact of Chloroquine on Lysosomal Function

While comprehensive tables of quantitative data are dispersed throughout the literature, the following tables summarize representative findings on the effects of Chloroquine.

| Cell Line/Model | Chloroquine Concentration | Incubation Time | Change in Lysosomal pH | Reference |

| Rat Hepatocytes (in vivo) | 50 mg/kg | 1 hour | Increase | [3] |

| Human Colon Carcinoma (HCT116) | 50 µM | 4 hours | pH-dependent uptake, reduced at acidic extracellular pH | [8] |

| Human Microvascular Endothelial Cells (HMEC-1) | 1, 10, 30 µM | 24 hours | Increased LysoTracker intensity, suggesting lysosomal changes | [9] |

| FIG4 null HAP1 cells | 10 µM | 18 hours | Correction of hyperacidic lysosomes | [10] |

| Enzyme | Cell Line/Model | Chloroquine Concentration | Effect on Activity | Reference |

| α-Fucosidase | Miniature Pig (in vitro) | 15 mM | Reduced to 20-30% of initial activity | [5] |

| β-Hexosaminidase | Miniature Pig (in vitro) | 15 mM | Reduced to 20-30% of initial activity | [5] |

| Acid Phosphatase | Miniature Pig (in vitro) | 15 mM | Reduced to 20-30% of initial activity | [5] |

| N-acetyl-β-glucosaminidase | Rat (in vivo) | 50 mg/kg for 5 days | Increased biliary excretion | [11] |

| β-Glucuronidase | Rat (in vivo) | 50 mg/kg for 5 days | Increased biliary excretion | [11] |

| β-Galactosidase | Rat (in vivo) | 50 mg/kg for 5 days | Increased biliary excretion | [11] |

| Cell Line | Chloroquine Concentration | Incubation Time | Effect on Lysosomal Volume/Morphology | Reference |

| Human Breast Cancer Cells | Not Specified | Multiple days | 3-fold increase in relative lysosomal volume | [1] |

| Human Microvascular Endothelial Cells (HMEC-1) | 1, 10, 30 µM | 24 hours | Increased lysosomal volume | [9] |

| ARPE-19 Cells | 120 µM | 1 hour | Development of conspicuous vacuoles | [12] |

| FIG4 null HAP1 cells | 10 µM | 18 hours | Correction of enlarged lysosomes | [10] |

| Acanthamoeba | 100 µM | 4 hours | Increased lysosomal accumulation | [13] |

Experimental Protocols

Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160

This protocol describes a ratiometric fluorescence-based assay to quantify lysosomal pH.

Materials:

-

Cells of interest

-

Complete culture medium

-

LysoSensor™ Yellow/Blue DND-160 (e.g., from Thermo Fisher Scientific)

-

Phosphate-Buffered Saline (PBS)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader with dual excitation capabilities

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with Chloroquine at the desired concentrations and for the desired time periods. Include untreated control wells.

-

Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1-5 µM in pre-warmed culture medium.

-

Remove the treatment medium from the cells and add the LysoSensor™ working solution.

-

Incubate the cells for 5-10 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader at two excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 520 nm).

-

Calibration Curve: To convert the fluorescence ratio to pH, a calibration curve must be generated. This is typically done by incubating cells with the probe in a series of buffers of known pH containing ionophores like nigericin and monensin, which equilibrate the lysosomal pH with the extracellular buffer pH.

-

Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for both the experimental and calibration samples.

-

Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.

Assessment of Autophagosome-Lysosome Fusion by Immunofluorescence

This protocol outlines the visualization of autophagosomes and lysosomes to assess their colocalization as a measure of fusion.

Materials:

-

Cells of interest cultured on coverslips

-

Chloroquine

-

Primary antibodies: rabbit anti-LC3 and mouse anti-LAMP1

-

Fluorescently-labeled secondary antibodies: e.g., Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.

-

Treat cells with Chloroquine as required.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with a mixture of the primary antibodies (anti-LC3 and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a mixture of the fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

-

Visualize the cells using a fluorescence microscope. LC3-positive puncta represent autophagosomes, and LAMP1 staining delineates lysosomes. Colocalization of the two signals (yellow puncta in a merged image) indicates autolysosomes. A decrease in colocalization in Chloroquine-treated cells compared to controls suggests an impairment of fusion.

Signaling Pathways and Visualizations

Chloroquine's Impact on the Autophagy Pathway

Chloroquine primarily inhibits the late stages of autophagy. It prevents the degradation of autophagic cargo by alkalinizing the lysosome and inhibiting lysosomal enzymes. There is also evidence that it can block the fusion of autophagosomes with lysosomes.

Caption: Chloroquine inhibits autophagy by raising lysosomal pH and blocking fusion.

Experimental Workflow for Assessing Lysosomal pH

The following diagram illustrates the key steps in determining the effect of Chloroquine on lysosomal pH using a ratiometric fluorescent probe.

Caption: Workflow for measuring lysosomal pH using a ratiometric fluorescent probe.

Chloroquine's Influence on Mannose-6-Phosphate Receptor Trafficking

Chloroquine disrupts the recycling of mannose-6-phosphate receptors (M6PRs), which are responsible for transporting newly synthesized lysosomal enzymes from the trans-Golgi network (TGN) to the lysosomes. The elevated lysosomal pH prevents the dissociation of the enzyme-receptor complex, leading to the accumulation of M6PRs in the lysosomes and their depletion from the TGN.[14][15]

Caption: Chloroquine disrupts M6PR recycling by increasing lysosomal pH.

Conclusion

The lysosomotropic effect of Chloroquine is a complex phenomenon with significant implications for cellular function. Its ability to accumulate in lysosomes, raise their pH, and inhibit enzymatic activity makes it a powerful modulator of cellular degradation pathways, most notably autophagy. This technical guide has provided a detailed overview of the mechanisms, quantitative effects, and experimental approaches related to Chloroquine's lysosomotropic properties. A thorough understanding of these core principles is essential for researchers and drug development professionals seeking to utilize Chloroquine as a research tool or to explore its therapeutic potential in various disease contexts. The provided protocols and visualizations serve as a practical resource to guide future investigations into the multifaceted actions of this important compound.

References

- 1. Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chloroquine on lysosomal enzymes, NADPH-induced lipid peroxidation, and antioxidant enzymes of rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of chloroquine on the activity of some lysosomal enzymes involved in ganglioside degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acidic extracellular pH neutralizes the autophagy-inhibiting activity of chloroquine: Implications for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium [mdpi.com]

- 10. Chloroquine corrects enlarged lysosomes in FIG4 null cells and reduces neurodegeneration in Fig4 null mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of chloroquine on the form and function of hepatocyte lysosomes. Morphologic modifications and physiologic alterations related to the biliary excretion of lipids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chloroquine's Alteration of Lysosomal pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which chloroquine, a lysosomotropic agent, modulates the pH of lysosomes. It summarizes key quantitative data, details experimental protocols for measuring lysosomal pH, and illustrates the underlying molecular pathways and experimental workflows.

Introduction: The Lysosome and its Acidic Environment

Lysosomes are crucial cellular organelles that contain a host of acid hydrolases responsible for the degradation of various macromolecules.[1] The optimal activity of these enzymes is maintained by a highly acidic luminal pH, typically ranging from 4.5 to 5.5.[2][3] This acidic environment is actively maintained by a vacuolar-type H+-ATPase (v-ATPase), which pumps protons into the lysosomal lumen.[4] Disruption of this pH homeostasis can have profound effects on cellular processes, including autophagy, endocytosis, and antigen presentation.[1][5]

Chloroquine's Mechanism of Action on Lysosomal pH

Chloroquine is a diprotic weak base that readily diffuses across cellular and organellar membranes in its unprotonated state.[1][5][6] Upon entering the acidic milieu of the lysosome, chloroquine becomes protonated.[1][4][6] This protonation effectively traps the chloroquine molecule within the lysosome, as the charged form cannot freely diffuse back across the membrane.[1][6][7] This process, known as ion trapping, leads to an accumulation of chloroquine within the lysosome at concentrations that can be 100- to 1000-fold higher than in the cytoplasm.[1][8] The accumulation of the protonated chloroquine acts as a proton sink, consuming H+ ions and consequently raising the intralysosomal pH.[1][4]

Figure 1: Mechanism of Chloroquine-induced lysosomal pH elevation.

Quantitative Effects of Chloroquine on Lysosomal pH

The extent of lysosomal pH alteration is dependent on the concentration of chloroquine and the cell type. While there is some debate in the literature, with some studies suggesting the primary effect of chloroquine is on autophagosome-lysosome fusion rather than a direct and sustained pH change, many studies have demonstrated a clear dose-dependent increase in lysosomal pH.[9][10][11][12]

| Chloroquine Concentration | Cell Type | Resulting Lysosomal pH | Notes | Reference |

| 1-100 µM | Various | Increase | Often cited range for in vitro experiments.[8] | [8] |

| 30 µM | HMEC-1 | Neutralization | Leads to a decrease in LysoTracker fluorescence intensity.[13] | [13] |

| In vivo administration | Rat Hepatocytes | Transient Increase | pH increased within 1 hour and returned to baseline by 3 hours.[14] | [14] |

| In vitro | RPE cells | Rise in pH | Demonstrated using a pH-sensitive probe.[15] | [15] |

Downstream Consequences of Altered Lysosomal pH

The elevation of lysosomal pH by chloroquine has several significant downstream effects on cellular function:

-

Inhibition of Lysosomal Enzymes: Acid hydrolases require a low pH for optimal activity.[1] Increased pH leads to reduced enzymatic activity, impairing the degradation of substrates.[5]

-

Autophagy Inhibition: Autophagy is a catabolic process that involves the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded.[16] Chloroquine inhibits this process, primarily by impairing the fusion of autophagosomes with lysosomes.[9][10][11][12] This leads to an accumulation of autophagosomes.

-

Impaired Endocytosis and Receptor Recycling: Chloroquine can inhibit the pinocytosis of exogenous enzymes and deplete enzyme-binding sites from the cell surface, suggesting an impairment of receptor recycling.[17]

-

Disruption of Viral Replication: Many viruses rely on the acidic environment of endosomes and lysosomes for uncoating and release of their genetic material into the cytoplasm.[7] Chloroquine's alkalinizing effect can inhibit the replication of such viruses.[7]

Figure 2: Downstream effects of Chloroquine-induced lysosomal pH alteration.

Experimental Protocols for Measuring Lysosomal pH

Several methods are available for measuring lysosomal pH, primarily relying on fluorescent probes.

LysoSensor™ dyes are fluorescent probes that exhibit a pH-dependent increase in fluorescence intensity upon acidification.[3][18]

-

Cell Culture: Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

-

Probe Preparation: Prepare a working solution of LysoSensor™ dye (e.g., LysoSensor™ Yellow/Blue DND-160) at a final concentration of 1 µM in pre-warmed growth medium.[18][19]

-

Cell Loading: Remove the culture medium and add the LysoSensor™ working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[19][20]

-

Washing: Remove the loading solution and wash the cells with fresh pre-warmed medium.

-

Chloroquine Treatment: Add medium containing the desired concentration of chloroquine and incubate for the specified time.

-

Imaging: Acquire fluorescence images using a fluorescence microscope with the appropriate filter sets.[20] For ratiometric dyes like LysoSensor™ Yellow/Blue, acquire images at both emission wavelengths.[18]

-

Calibration and Analysis: To obtain quantitative pH values, a calibration curve must be generated. This is typically done by treating cells with a combination of ionophores (e.g., nigericin and monensin) in buffers of known pH to equilibrate the intracellular and extracellular pH.[21] The ratio of fluorescence intensities at the two emission wavelengths is then plotted against the known pH values to generate the calibration curve.

This ratiometric method uses fluorescein isothiocyanate (FITC)-dextran, which is taken up by endocytosis and accumulates in lysosomes.[21][22]

-

Cell Loading: Incubate cells with medium containing FITC-dextran for several hours to allow for endocytosis and delivery to lysosomes.

-

Chase Period: Wash the cells and incubate in fresh medium for a "chase" period to ensure the probe is localized to the lysosomes.

-

Chloroquine Treatment: Treat the cells with chloroquine as described above.

-

Data Acquisition: Measure the fluorescence intensity at two different excitation wavelengths using a fluorescence microscope or flow cytometer.[21]

-

Analysis: The ratio of the fluorescence intensities is calculated and converted to a pH value using a calibration curve generated with ionophores.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]

- 3. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 6. The lysosomal inhibitor, chloroquine, increases cell surface BMPR-II levels and restores BMP9 signalling in endothelial cells harbouring BMPR-II mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroquine - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.rug.nl [research.rug.nl]

- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies of Chloroquine as an Antimalarial Agent: A Technical Guide

An In-depth Review of the Foundational Research Establishing Chloroquine as a Landmark Antimalarial Therapeutic

Introduction

The mid-20th century marked a pivotal era in the fight against malaria, largely due to the discovery and development of chloroquine. This synthetic 4-aminoquinoline derivative emerged from extensive research efforts during and after World War II, rapidly becoming the cornerstone of malaria treatment and prophylaxis for decades. This technical guide provides a comprehensive overview of the early studies that established the efficacy and safety of chloroquine as an antimalarial agent, with a focus on the seminal clinical trials, experimental methodologies, and the initial understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the history and foundational science of one of the most significant chemotherapeutic agents of the 20th century.

Early Clinical Trials: Establishing Efficacy in Human Malaria

The clinical utility of chloroquine, initially synthesized in 1934 by Hans Andersag at Bayer and named Resochin, was rigorously established through a series of landmark clinical trials in the 1940s.[1][2] These studies, primarily conducted in the United States, were instrumental in defining the optimal dosage, efficacy against different Plasmodium species, and the safety profile of the drug.

Key Clinical Studies

Two of the most influential early clinical studies were published in 1946 by Loeb et al. and Most et al. in the Journal of the American Medical Association. These studies provided the foundational evidence for the widespread adoption of chloroquine.

-

Loeb et al. (1946): The Activity of a New Antimalarial Agent, Chloroquine (SN 7618) This statement, approved by the Board for Coordination of Malarial Studies, announced the significant therapeutic value of chloroquine against both Plasmodium vivax and Plasmodium falciparum malaria.

-

Most et al. (1946): Chloroquine for Treatment of Acute Attacks of Vivax Malaria This study provided detailed clinical data on the efficacy of chloroquine in treating acute attacks of vivax malaria.

Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from these and other early clinical investigations.

| Table 1: Efficacy of Chloroquine in Acute Malaria Attacks | |||

| Study (Year) | Malaria Species | Dosage Regimen | Primary Outcome |

| Most et al. (1946) | Plasmodium vivax | Total dose of 1.5 g over 3 days | Prompt disappearance of parasites from blood smears and clinical recovery. |

| Loeb et al. (1946) | P. vivax & P. falciparum | 1.0 g initial dose, followed by 0.5 g after 6-8 hours, then 0.5 g on two consecutive days | Rapid control of fever and parasitemia. |

| Table 2: Parasite Clearance and Fever Duration | ||

| Parameter | Plasmodium vivax | Plasmodium falciparum |

| Time to Asexual Parasite Clearance | Typically within 48-72 hours | Typically within 48-72 hours |

| Duration of Fever after Treatment Initiation | Generally subsided within 24-48 hours | Generally subsided within 24-48 hours |

Experimental Protocols of Early Studies

The methodologies employed in the early clinical and preclinical studies of chloroquine laid the groundwork for modern antimalarial drug evaluation.

In Vivo Efficacy Studies in Animal Models

Prior to human trials, the antimalarial activity of chloroquine was assessed in various animal models.

-

Avian Malaria Models: Canaries infected with Plasmodium cathemerium were a common model. The efficacy of test compounds was evaluated by observing the suppression of parasitemia.

-

Primate Models: Rhesus monkeys (Macaca mulatta) infected with Plasmodium cynomolgi (a model for P. vivax) and Plasmodium knowlesi were also utilized to assess the activity of chloroquine against primate malaria parasites. These studies were crucial in determining the potential efficacy in humans.[3][4]

Experimental Workflow for In Vivo Animal Studies

Human Clinical Trial Protocols

The early human trials were conducted on volunteers, often from psychiatric hospitals (for neurosyphilis treatment) or prisons, and later on military personnel.

-

Patient Population: Subjects with naturally acquired or induced malaria infections (P. vivax or P. falciparum).

-

Dosage Administration: Chloroquine was administered orally in tablet form. The standard therapeutic regimen for acute attacks of vivax malaria was established as a total dose of 25 mg of chloroquine base per kg of body weight, administered over three days.

-

Efficacy Assessment:

-

Parasite Counts: Thick and thin blood smears were prepared from finger-prick blood samples and stained with Giemsa. Parasite density was determined by counting the number of asexual parasites per a set number of white blood cells (usually 200 or 500) and then converting this to parasites per microliter of blood, assuming an average white blood cell count.[5][6][7][8][9]

-

Clinical Response: Rectal temperature was monitored regularly to assess the clearance of fever. Clinical symptoms were also recorded.

-

Early In Vitro Studies

The in vitro cultivation of Plasmodium falciparum was not well-established in the 1940s and 1950s, so most early studies relied on in vivo models. However, some in vitro work was conducted to understand the drug's direct effect on the parasite. These early methods often involved short-term cultures of parasitized red blood cells.

Early Understanding of the Mechanism of Action

The precise molecular mechanism of chloroquine's action was not fully elucidated in the early years of its use. However, initial hypotheses focused on its interference with essential parasite metabolic processes.

-

Interference with Hemoglobin Digestion: It was observed that the malaria parasite digests hemoglobin within its food vacuole. Early researchers postulated that chloroquine might interfere with this process.

-

Inhibition of Hemozoin Formation: A key breakthrough was the understanding that the parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into an insoluble crystalline pigment called hemozoin. It was proposed that chloroquine inhibits this polymerization process. The accumulation of toxic, free heme was thought to be lethal to the parasite.[7][10][11]

Proposed Mechanism of Chloroquine Action (Early Hypothesis)

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 3. gorgas.gob.pa [gorgas.gob.pa]

- 4. From monkeys to people : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]

- 5. Systematic comparison of two methods to measure parasite density from malaria blood smears - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. ecronicon.net [ecronicon.net]

- 8. Malaria parasite counting [who.int]

- 9. ijmrhs.com [ijmrhs.com]

- 10. Chloroquine for treatment of acute attacks of vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 4-Aminoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this critical class of compounds. From the early days of quinine to the development of synthetic analogues like chloroquine and amodiaquine, the journey of 4-aminoquinolines is a testament to the power of chemical innovation in combating infectious diseases. This document details the key synthetic routes, experimental protocols, and biological data relevant to researchers in the field of drug discovery and development.

Historical Perspective: From Cinchona Bark to Synthetic Analogs

The story of 4-aminoquinolines begins with quinine, a natural alkaloid extracted from the bark of the Cinchona tree, which was the first effective treatment for malaria.[1] The quest for synthetic alternatives to quinine, driven by the need for more accessible and reliable drug sources, led German scientists to synthesize Resochin (chloroquine) in 1934.[1] This compound, belonging to the 4-aminoquinoline class, proved to be a highly effective and cost-efficient solution for treating Plasmodium falciparum malaria.[1][2]

Following World War II, chloroquine, alongside DDT, became a central tool in global malaria eradication campaigns.[1] However, the widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of P. falciparum, first reported in the late 1950s.[1][2] This challenge spurred further research into novel 4-aminoquinoline derivatives, leading to the development of amodiaquine and other analogues with modified side chains to overcome resistance.[2]

Mechanism of Action: Targeting Heme Detoxification

The primary antimalarial action of 4-aminoquinoline compounds occurs within the acidic digestive vacuole of the intraerythrocytic parasite.[3] During its life cycle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystalline substance called hemozoin.[2]

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[3] Here, they interfere with the hemozoin formation process.[5] It is believed that these drugs form a complex with heme, preventing its polymerization into hemozoin.[5] The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[5]

Figure 1. Mechanism of action of 4-aminoquinolines.

Synthesis of 4-Aminoquinoline Compounds

The synthesis of 4-aminoquinoline drugs typically involves a convergent strategy, wherein the quinoline core and the amino side chain are prepared separately and then coupled. A key intermediate in the synthesis of many 4-aminoquinoline antimalarials is 4,7-dichloroquinoline.

Figure 2. General synthesis workflow for 4-aminoquinoline drugs.

Experimental Protocols

1. Synthesis of 4,7-Dichloroquinoline

This procedure outlines the synthesis of the key intermediate, 4,7-dichloroquinoline, from m-chloroaniline.[2]

-

Step 1: Condensation. A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour. The resulting ethyl α-carbethoxy-β-m-chloroanilinoacrylate is used directly in the next step.

-

Step 2: Cyclization and Saponification. The product from Step 1 is added to boiling Dowtherm A and heated for 1 hour to induce cyclization. After cooling, the solid is filtered and saponified by refluxing with 10% aqueous sodium hydroxide for about 1 hour. Acidification with concentrated hydrochloric acid yields 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

-

Step 3: Decarboxylation and Chlorination. The carboxylic acid is suspended in Dowtherm A and boiled for 1 hour to effect decarboxylation. After cooling, phosphorus oxychloride is added, and the mixture is heated to 135-140°C for 1 hour. The reaction mixture is then cooled, and the product is precipitated by neutralization with 10% sodium hydroxide. The crude 4,7-dichloroquinoline is collected by filtration, washed, and can be recrystallized.[6]

2. Synthesis of Chloroquine

Chloroquine is synthesized via a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and N,N-diethyl-1,4-diaminopentane.[7]

-

Procedure: 4,7-dichloroquinoline (1.0 eq) is reacted with N,N-diethyl-1,4-diaminopentane (1.2-2.0 eq). The reaction can be carried out using conventional heating in a suitable solvent or under microwave irradiation (140-180°C for 20-30 minutes in DMSO).[7] After the reaction is complete, the mixture is worked up by pouring it into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield chloroquine.[7]

3. Synthesis of Amodiaquine

Amodiaquine synthesis also utilizes 4,7-dichloroquinoline as a starting material.[5]

-

Procedure: 4,7-dichloroquinoline (0.10 mol) is reacted with 4-aminophenol (0.104 mol) in acetic acid at 110°C for about one hour.[5] The mixture is then cooled, and formaldehyde and diethylamine are added. The reaction is heated to 50°C for four hours.[5] Amodiaquine dihydrochloride dihydrate is precipitated by the addition of hydrochloric acid and can be collected by filtration.[5] A robust, three-step process involving a Mannich reaction, substitution with 4,7-dichloroquinoline, and rehydration has also been developed, with reported yields of 90%.[1][3]

Quantitative Data

The following tables summarize key quantitative data for representative 4-aminoquinoline compounds.

Table 1: Physicochemical Properties of Selected 4-Aminoquinolines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Aminoquinoline | C₉H₈N₂ | 144.18 | 151-155 |

| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 87 |

| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | 87-90 |

| Amodiaquine | C₂₀H₂₂ClN₃O | 355.86 | 208 |

Data sourced from multiple references.[8][9]

Table 2: In Vitro Antimalarial Activity (IC50 values in nM)

| Compound | P. falciparum Strain (Chloroquine-Sensitive) | P. falciparum Strain (Chloroquine-Resistant) |

| Chloroquine | ~20-30 | >100 (can be up to 382) |

| Amodiaquine | ~10-15 | ~40-80 |

| Pyronaridine | ~3.8 | Significantly more active than chloroquine |

| Experimental Compound 4 | - | 17.3 |

| Experimental Compound 18 | - | 5.6 |

IC50 values can vary depending on the specific parasite strain and assay conditions. Data compiled from multiple studies.[10][11][12][13]

Conclusion

The 4-aminoquinoline class of compounds remains a vital area of research in the fight against malaria. Understanding their history, mechanism of action, and synthetic pathways is crucial for the development of new and effective therapies to combat drug-resistant strains of the parasite. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to this important endeavor. The continued exploration of this chemical scaffold holds the promise of delivering the next generation of antimalarial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 5. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 9. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 10. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In-vitro activity of pyronaridine and amodiaquine against African isolates (Senegal) of Plasmodium falciparum in comparison with standard antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cross-resistance of the chloroquine-derivative AQ-13 with amodiaquine in Cambodian Plasmodium falciparum isolates - PMC [pmc.ncbi.nlm.nih.gov]

Chloroquine's Impact on Endosomal Acidification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a well-established antimalarial and antirheumatic drug, exerts profound effects on cellular function by disrupting the acidic environment of endosomes and lysosomes. This technical guide provides an in-depth analysis of the core mechanisms by which chloroquine elevates endosomal and lysosomal pH and the downstream consequences of this action. We will explore the physicochemical basis of chloroquine's accumulation in acidic organelles, its impact on lysosomal enzyme activity, and its disruption of critical cellular pathways, including autophagy and viral entry. This guide synthesizes quantitative data from various studies, presents detailed experimental methodologies for assessing endosomal pH, and utilizes visualizations to elucidate key pathways and processes.

Introduction: The Lysosomotropic Nature of Chloroquine

Chloroquine is a weak base that readily permeates cell membranes in its unprotonated state. Upon entering the acidic milieu of late endosomes and lysosomes (pH 4.5-5.0), chloroquine becomes protonated.[1][2] This protonation traps the molecule within these organelles, leading to its accumulation at concentrations several hundred times higher than in the extracellular medium.[1] The sequestration of protons by chloroquine effectively raises the luminal pH of these acidic vesicles, a process central to its multifaceted pharmacological effects.[3] This disruption of the endo-lysosomal pH gradient has significant repercussions for a variety of cellular processes that are dependent on an acidic environment.

Quantitative Impact of Chloroquine on Endosomal/Lysosomal pH

The elevation of endosomal and lysosomal pH by chloroquine is a dose-dependent phenomenon. While the precise quantitative effects can vary depending on the cell type and experimental conditions, the available data consistently demonstrate a significant increase in pH following chloroquine treatment.

Table 1: Effect of Chloroquine on Phagosomal pH in Macrophages

| Chloroquine Concentration (µM) | Calculated Phagosomal pH |

| 0 | ~5.5 |

| 1 | ~6.0 |

| 10 | ~6.5 |

| 100 | >6.5 |

Data adapted from studies on Cryptococcus neoformans-containing phagosomes in human monocyte-derived macrophages. The phagosome is an endocytic compartment that progressively acidifies.[4]

Consequences of Elevated Endosomal pH

The acidification of endosomes and lysosomes is critical for the proper functioning of numerous cellular pathways. By neutralizing this acidic environment, chloroquine instigates a cascade of downstream effects.

Inhibition of Lysosomal Enzymes

Many lysosomal hydrolases, including cathepsins, require an acidic pH for optimal activity. The increase in luminal pH caused by chloroquine can lead to a significant reduction in the catalytic activity of these enzymes.

Table 2: In Vitro Inhibition of Lysosomal Enzymes by Chloroquine

| Enzyme | Chloroquine Concentration | % Inhibition | Inhibition Type |

| α-Fucosidase | 15 mM | 70-80% | Competitive |

| β-Hexosaminidase | 15 mM | 70-80% | Non-competitive |

| Acid Phosphatase | 15 mM | 70-80% | Not specified |

Data from in vitro studies on lysosomal enzymes from pig liver and brain.[5]

One of the key lysosomal proteases inhibited by chloroquine is Cathepsin L. This inhibition has been quantified with a specific IC50 value.

Table 3: Chloroquine's Inhibitory Effect on Cathepsin L

| Enzyme | Substrate | Chloroquine IC50 |

| Cathepsin L (CTSL) | Z-Phe-Arg-AMC | 181 µM |

Data from in vitro inhibition assay.[6]

The inhibition of these degradative enzymes contributes to the accumulation of undigested material within the lysosomes, a hallmark of chloroquine-induced cellular stress.

Disruption of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. This fusion and the subsequent degradation of the autophagosomal contents are pH-dependent. By raising the lysosomal pH, chloroquine impairs the degradation of autophagic cargo, leading to the accumulation of autophagosomes.[7]

Impairment of Viral Entry and Replication

Many enveloped viruses rely on the acidic environment of the endosome to trigger conformational changes in their surface glycoproteins, which is a prerequisite for fusion with the endosomal membrane and release of the viral genome into the cytoplasm. Chloroquine's ability to increase endosomal pH can effectively block this crucial step in the viral life cycle.[8] This mechanism has been proposed as the basis for its in vitro antiviral activity against a range of viruses, including coronaviruses.

Alteration of Receptor Trafficking

The dissociation of ligands from their receptors within the endosome is often a pH-dependent process. A notable example is the mannose-6-phosphate receptor (M6PR), which is responsible for trafficking newly synthesized lysosomal enzymes from the trans-Golgi network to the lysosomes. The acidic environment of the late endosome facilitates the release of the lysosomal enzymes from the M6PR, allowing the receptor to be recycled back to the Golgi. Chloroquine-induced elevation of endosomal pH prevents this dissociation, leading to the accumulation of M6PR-ligand complexes in the endosomes and a depletion of receptors in the Golgi.[9] This disrupts the proper sorting and delivery of lysosomal enzymes.

Mandatory Visualizations

Signaling Pathway: Chloroquine's Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of chloroquine on the activity of some lysosomal enzymes involved in ganglioside degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiviral Properties of Chloroquine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral properties of chloroquine, a well-established antimalarial agent that has garnered significant interest for its broad-spectrum antiviral activities. The document summarizes key quantitative data, details common experimental protocols, and visualizes critical mechanisms and workflows to support further research and development in this area.

Introduction

Chloroquine, a 4-aminoquinoline synthesized in 1934, has long been a cornerstone in the treatment and prophylaxis of malaria.[1] Beyond its antiprotozoal activity, a substantial body of in vitro evidence has demonstrated its efficacy against a wide range of both RNA and DNA viruses.[2][3] This has led to its investigation as a repurposed antiviral agent, particularly for emerging viral diseases.[4][5] Chloroquine's primary antiviral mechanism is attributed to its function as a weak base, which allows it to accumulate in acidic intracellular vesicles like endosomes and lysosomes, ultimately increasing their pH.[6][7] This disruption of pH homeostasis interferes with multiple stages of the viral life cycle for many pathogens.

Mechanisms of Antiviral Action

Chloroquine exerts its antiviral effects through several distinct mechanisms, primarily centered on the disruption of pH-dependent processes within the host cell. These mechanisms can impact viral entry, replication, and maturation.

2.1. Inhibition of Viral Entry

Many enveloped viruses rely on a low-pH environment within the endosome to trigger conformational changes in their surface glycoproteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm.[4][8] By increasing the pH of these compartments, chloroquine effectively blocks this crucial entry step.[2][7] This mechanism has been demonstrated for a variety of viruses, including coronaviruses, flaviviruses (like Dengue and Zika), and influenza.[2][4][6][8]

2.2. Interference with Post-Translational Modifications

The proper glycosylation of viral proteins, a critical step for the maturation and infectivity of new virions, often occurs in the trans-Golgi network (TGN) and requires specific pH levels for the activity of glycosyltransferases.[1][7][8] Chloroquine can raise the pH of the TGN, impairing these post-translational modifications. This has been observed in studies with HIV, where chloroquine inhibits the glycosylation of the gp120 envelope glycoprotein, resulting in non-infectious viral particles.[1][2] Similarly, for SARS-CoV, chloroquine may interfere with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, potentially hindering viral binding.[2][7]

Summary of In Vitro Antiviral Activity

Chloroquine has demonstrated inhibitory effects against a diverse array of viruses in cell culture models. The half-maximal effective concentration (EC50) varies significantly depending on the virus, cell line, and experimental conditions. Below is a summary of reported in vitro activities.

| Virus Family | Virus | Cell Line | EC50 (µM) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.76 - 5.47 | [9][10][11] |

| SARS-CoV | Vero E6 | 8.8 ± 1.2 | [12] | |

| Flaviviridae | Dengue virus (DENV-2) | Vero / U937 | Activity noted | [4][8] |

| Zika virus (ZIKV) | Vero | Activity noted | [6] | |

| Hepatitis C virus (HCV) | Liver cells | >50% reduction at 50 µM | [4][8] | |

| Retroviridae | HIV-1 | Various | Activity noted | [1] |

| Orthomyxoviridae | Influenza A (H1N1, H3N2) | MDCK | IC50s < malaria treatment plasma levels | [13][14] |

| Filoviridae | Ebola virus (EBOV) | MRC-5 / Vero E6 | IC50 of 3.319 (pseudotype) | [15][16] |

Note: This table is a representative summary. EC50 values can vary between studies. "Activity noted" indicates that studies confirmed an inhibitory effect without providing a specific EC50 value in the cited abstract.

Key Experimental Protocols

The following section details standardized methodologies for assessing the in vitro antiviral activity of chloroquine.

4.1. Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 cells (African green monkey kidney) are commonly used for their susceptibility to a wide range of viruses, including coronaviruses.[9][12][17] Other lines such as Madin-Darby Canine Kidney (MDCK) cells for influenza and human cell lines like Huh-7 for HCV are also employed.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium, supplemented with Fetal Bovine Serum (FBS) (typically 10%), penicillin, and streptomycin, and incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Virus Stocks: Viral strains are propagated in susceptible cell lines. The supernatant is harvested when the cytopathic effect (CPE) is evident, then centrifuged to remove cellular debris, aliquoted, and stored at -80°C. Viral titers are determined using plaque assays or 50% tissue culture infective dose (TCID50) assays.

4.2. Antiviral Activity Assays

A common method to determine antiviral efficacy is the cytopathic effect (CPE) reduction assay or a virus yield reduction assay.

-

Protocol Outline (CPE Reduction):

-

Cell Seeding: Seed susceptible cells (e.g., Vero E6) into 96-well plates at a specified density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.[9]

-

Drug Preparation: Prepare serial dilutions of chloroquine phosphate in the appropriate cell culture medium.

-

Infection & Treatment:

-

Treatment Study: Infect cells with the virus at a specific Multiplicity of Infection (MOI). After a short adsorption period (e.g., 2 hours), remove the inoculum and add the medium containing the various concentrations of chloroquine.

-

Prophylactic Study: Pre-treat cells with chloroquine-containing medium for a set time (e.g., 2 hours), then remove the medium, infect the cells, and add fresh drug-free medium.[9]

-

-

Incubation: Incubate the plates for a period sufficient to observe CPE (e.g., 24-72 hours).

-

Quantification: Assess cell viability using a colorimetric method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12] The EC50 is calculated as the drug concentration that inhibits the viral CPE by 50%.

-

-

Protocol Outline (Virus Yield Reduction):

-

Follow steps 1-3 from the CPE reduction protocol.

-

Incubation: Incubate plates for 24 or 48 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Quantification: Quantify the amount of viral RNA in the supernatant using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[6][9] Alternatively, determine the titer of infectious virus particles in the supernatant using a plaque assay. The reduction in viral yield is then calculated relative to untreated control wells.

-

4.3. Cytotoxicity Assay

It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

-

Protocol Outline:

-

Seed cells in a 96-well plate as described above.

-

Add serial dilutions of chloroquine to mock-infected cells.

-

Incubate for the same duration as the antiviral assay.

-

Measure cell viability using an MTT or similar assay.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is then calculated to determine the therapeutic window of the compound.

-

Discussion and Limitations

The in vitro data consistently show that chloroquine possesses broad-spectrum antiviral activity at concentrations that are achievable in human plasma.[12][13] The primary mechanism, inhibition of endosomal acidification, is effective against many viruses that use this pathway for entry.[1][2] However, a significant limitation is the frequent discrepancy between in vitro efficacy and in vivo clinical outcomes.[2][18] For influenza, while active in vitro, chloroquine failed to show efficacy in mouse and ferret models.[18] This highlights the complexity of viral pathogenesis in a whole organism, which involves factors like pharmacokinetics, drug distribution to target tissues, and the host immune response that are not captured in simple cell culture models.[17]

Conclusion

Chloroquine is a potent inhibitor of a wide range of viruses in vitro. Its mechanisms of action, primarily the elevation of endosomal pH and interference with protein glycosylation, are well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of its antiviral properties. While the translation of these in vitro findings to clinical efficacy remains a significant challenge, the data provide a valuable foundation for the development of novel antiviral strategies and for understanding the fundamental cellular processes involved in viral replication.

References

- 1. Effects of chloroquine on viral infections: an old drug against today's diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? | Publons [publons.com]

- 4. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ard.bmj.com [ard.bmj.com]

- 8. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - ProQuest [proquest.com]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro inhibition of human influenza A virus replication by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

- 15. Chloroquine inhibited Ebola virus replication in vitro but failed to protect against infection and disease in the in vivo guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Anti-malaria Drug Inhibits Novel Coronavirus Infection in Vitro----Chinese Academy of Sciences [english.cas.cn]

- 18. Chloroquine is effective against influenza A virus in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Chloroquine and Cellular Senescence: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the effects of chloroquine on cellular senescence. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the core mechanisms, experimental protocols, and key quantitative data in this area of study. The guide focuses on the signaling pathways modulated by chloroquine in senescent cells, its senolytic properties, and the methodologies used to investigate these phenomena.

Core Concepts: Chloroquine as a Modulator of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in both tumor suppression and aging-related pathologies. A key characteristic of senescent cells is their resistance to apoptosis and the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and growth factors, known as the Senescence-Associated Secretory Phenotype (SASP).

Chloroquine, a well-established anti-malarial drug, has emerged as a significant tool in senescence research due to its ability to inhibit autophagy. Autophagy is a cellular recycling process that senescent cells often upregulate to maintain their viability. By blocking this critical survival pathway, chloroquine can selectively induce apoptosis in senescent cells, a process termed "senolysis". This has positioned chloroquine as a potential therapeutic agent for age-related diseases and cancer.

Quantitative Data on Chloroquine's Effects on Senescent Cells

The following tables summarize key quantitative findings from foundational studies on chloroquine and cellular senescence.

Table 1: Dose-Dependent Cytotoxicity of Chloroquine in Proliferating vs. Senescent Cells

| Cell Type | Senescence Inducer | Chloroquine Concentration | Treatment Duration | Cell Viability (% of Control) | Reference |

| BJ Fibroblasts | Proliferating | 50 µM | 24 hours | ~80% | [1] |

| BJ Fibroblasts | Proliferating | 100 µM | 24 hours | ~60% | [1] |

| BJ Fibroblasts | BRAF-V600E (Oncogene-Induced Senescence) | 50 µM | 24 hours | ~40% | [1] |

| BJ Fibroblasts | BRAF-V600E (Oncogene-Induced Senescence) | 100 µM | 24 hours | ~20% | [1] |

| Werner Syndrome hMSCs | Premature Aging | 1 µM | Not Specified | Increased Ki67-positive cells | [2][3] |

| Werner Syndrome hMSCs | Premature Aging | 20 µM or above | Not Specified | Inhibited cell proliferation | [2][3] |

Table 2: Chloroquine's Effect on Autophagy and Senescence Markers

| Cell Type | Senescence Inducer | Chloroquine Treatment | Marker | Change | Reference |

| BRafSen Cells | BRAF-V600E | 50 µM | LC3-II | Increase (indicating autophagy flux blockage) | [1] |

| Werner Syndrome hMSCs | Premature Aging | 1 µM | SA-β-gal-positive cells | Decrease | [2][3] |

| Werner Syndrome hMSCs | Premature Aging | 1 µM | IL-6 Secretion | Decrease | [2][3] |

| Human Disc Cells | Serum Starvation | 15 µM | LC3-II and p62/SQSTM1 | Increase | [4] |

Table 3: Impact of Chloroquine on Signaling Pathways in Senescent Cells

| Cell Type | Senescence Inducer | Chloroquine Treatment | Pathway Component | Effect | Reference |

| Glioma Cells | Not Applicable | Not Specified | p53 | Sustained stabilization and transcriptional activation | [5] |

| Glioma Cells | Not Applicable | Not Specified | p21, mdm2, pig3, bax | Increased expression | [5] |

| Rat Liver (in vivo) | EGF Stimulation | 10 mg/200 g body weight | p70S6K phosphorylation | Markedly inhibited | [6] |

| Senescence-like HepG2 cells | Not Applicable | 100 µM | mTOR activity | Reduced | [7] |

Signaling Pathways Modulated by Chloroquine in Senescent Cells

Chloroquine's impact on cellular senescence is primarily mediated through the modulation of several key signaling pathways.

Autophagy Inhibition and Senolysis

The principal mechanism of chloroquine-induced senolysis is the inhibition of autophagy. Chloroquine, a lysosomotropic agent, accumulates in lysosomes and raises their pH, thereby inhibiting the activity of lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of autophagosomes and ultimately triggers apoptosis in senescent cells that are highly dependent on autophagy for their survival.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. In senescent cells, mTORC1 signaling is often persistently active. Chloroquine can indirectly inhibit mTORC1 signaling. By disrupting lysosomal function, chloroquine can interfere with the amino acid sensing mechanism that is required for mTORC1 activation at the lysosomal surface.

p53 and p21 Signaling Pathway

The p53/p21 pathway is a cornerstone of the senescence-associated cell cycle arrest. DNA damage and other stressors activate p53, which in turn transcriptionally upregulates the cyclin-dependent kinase inhibitor p21. p21 then inhibits cyclin-dependent kinases (CDKs), leading to the dephosphorylation of the retinoblastoma protein (pRb) and subsequent cell cycle arrest. Some studies suggest that chloroquine can activate the p53 pathway, leading to a sustained stabilization of the p53 protein and the induction of its transcriptional targets, including p21, which contributes to its anti-proliferative and pro-apoptotic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of chloroquine and cellular senescence.

Induction of Cellular Senescence

Oncogene-Induced Senescence (OIS) using BRAF-V600E:

-

Cell Culture: Culture primary human fibroblasts (e.g., IMR-90 or WI-38) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-